molecular formula C9H13NO3 B1322293 ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 30431-99-3

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No. B1322293
CAS RN: 30431-99-3
M. Wt: 183.2 g/mol
InChI Key: KYBMUZAFAFBJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrans. These compounds contain a six-membered ring with one oxygen atom and five carbon atoms. The specific structure of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is not directly discussed in the provided papers, but related compounds with similar structures and functional groups are extensively studied.

Synthesis Analysis

The synthesis of related pyran derivatives is well-documented. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Another study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times . These methods highlight the versatility and efficiency of synthesizing pyran derivatives.

Molecular Structure Analysis

The molecular structure of pyran derivatives is often confirmed using crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Single crystal X-ray diffraction studies have also been used to confirm the 3D molecular structure of related compounds, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These studies provide detailed insights into the molecular geometry and intermolecular interactions of pyran derivatives.

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different derivatives like 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives upon treatment with various nucleophilic reagents . The reactivity of these compounds demonstrates their potential for further chemical transformations and applications in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are characterized using various analytical techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze the derived compounds . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the spectral data of synthesized molecules, as seen in the study of a multifunctional 4H-pyran-3-carboxylate . These analyses provide a comprehensive understanding of the properties of pyran derivatives, which is essential for their practical applications.

Scientific Research Applications

Synthesis of Derivatives

Research has shown the potential for ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in the synthesis of various derivatives. For instance, studies have demonstrated the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives using related compounds, emphasizing the versatility of these pyran-based structures in organic synthesis (Kvitu, 1990).

Catalytic Synthesis Routes

The compound has been utilized in efficient, catalytic synthesis routes. One study describes a three-component, one-pot reaction involving similar compounds to ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, leading to the synthesis of pyrano-pyrimidines and multi-substituted γ-pyrans, which exhibited antioxidant activities (El-bayouki et al., 2014).

Structural Analysis and Computational Studies

Structural and computational studies have been conducted on related pyran derivatives. For instance, a theoretical characterization using DFT calculations was performed on substituted pyran derivatives, analyzing their supramolecular assemblies in the solid state (Chowhan et al., 2020).

Synthesis of Functionalized Compounds

Another study proposed a facile methodology for the synthesis of a multifunctional 4H-pyran-3-carboxylate, illustrating the potential for creating complex, highly functionalized molecules using pyran derivatives (Kumar et al., 2019).

Synthesis of Isomeric Compounds

Research also includes the synthesis and structural analysis of isomeric compounds using ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate, a related compound. The study focused on different tautomeric forms and their structural implications (Brbot-Šaranović et al., 2001).

Application in Antimicrobial Studies

Some derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential biomedical applications of these compounds (Ghashang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H302, meaning it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 4-cyanooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBMUZAFAFBJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622156
Record name Ethyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

CAS RN

30431-99-3
Record name Ethyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-cyanooxane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (22.11 g, 552.1 mmol) in DMF (350 mL) is added ethyl cyanoacetate (23.5 mL, 195 mmol) at 0° C. over 25 min. The reaction mixture is warmed to room temperature for 2 h and it is cooled down to 0° C. again. A solution of 1-chloro-2-(2-chloroethoxy)ethane (31.1 mL, 265.4 mmol) in DMF (50 mL) is added and the reaction mixture is warmed to room temperature for 1 h. Then the reaction mixture is heated at 90° C. for 16 h before the reaction is quenched with ice cold water (180 mL). The mixture is extracted with EtOAc (2×200 mL) and the organic layers are combined, dried (Na2SO4) and concentrated. The crude compound is purified by fractional distillation under high vacuum to afford the title compound (10 g, 25%) as a colorless oil.
Name
Quantity
22.11 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Quantity
31.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
25%

Synthesis routes and methods II

Procedure details

Ethyl cyanoacetate (22.6 g, 0.2 mol) and bis(2-chloroethyl)ether (14 g, 0.1 mol) were added to a suspension of potassium carbonate (70 g, 0.5 mol) in N,N-dimethylformamide (150 ml), and the mixture stirred at 100° C. for 72 hours. The cooled mixture was partitioned between water and diethyl ether (500 ml), the layers separated and the aqueous solution extracted with diethyl ether (3×200 ml). The combined organic solutions were washed with 2N hydrochloric acid (3×100 ml), brine (2×100 ml), dried (MgSO4) and evaporated under reduced pressure to give a yellow oil. This crude product was purified by column chromatography on silica gel using ethyl acetate:cyclohexane (50:50) as eluant, to afford the title compound, 9.3 g.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethyl cyanoacetate (7.0 g) and 1,8-diazabicyclo[5,4,0]undec-7-ene (19 mL) in DMF (310 mL) was stirred at room temperature for 10 min, and cooled to 0° C. To this mixture was added 1,1′-oxybis(2-bromoethane) (15.8 g) at 0° C., and the mixture was stirred at 80° C. for 4 hr and cooled to room temperature. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried and concentrated under reduced pressure to give ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (10.1 g, 89%) as a deep brown oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Citations

For This Compound
1
Citations
G Qiu, C Sornay, D Savary, SC Zheng, Q Wang, J Zhu - Tetrahedron, 2018 - Elsevier
A palladium-catalyzed 1,1-carbocyanation of allyl carbonate by α-quaternary α-isocyanoacetate was developed. Formation of ketenimine followed by homolysis of the Csingle bondN …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.